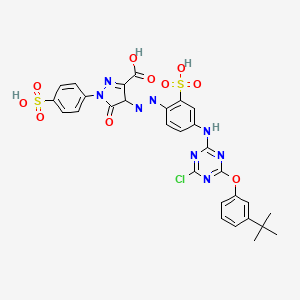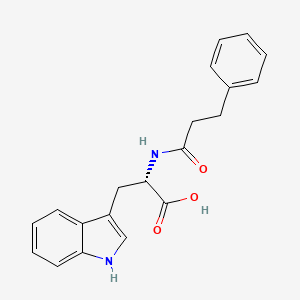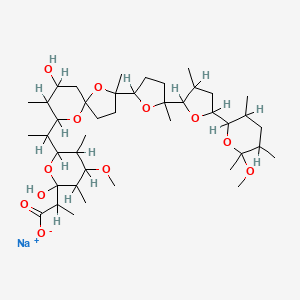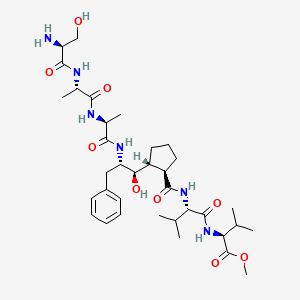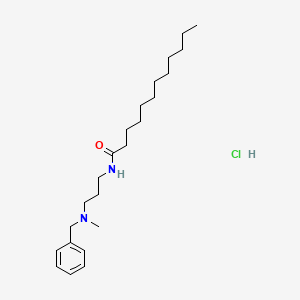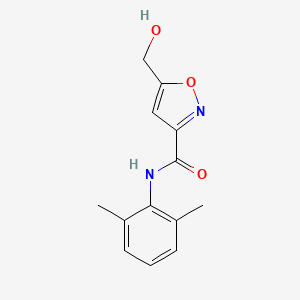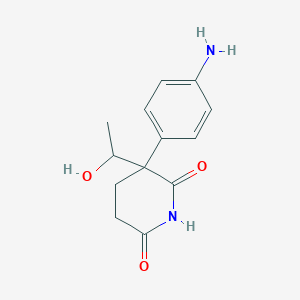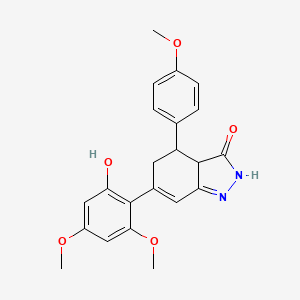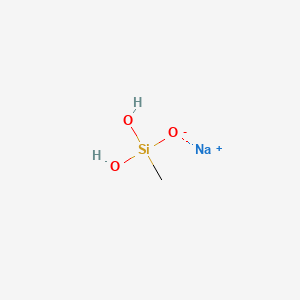
Sodium methylsilanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methylsilanetriol is an organosilicon compound with the chemical formula CH3Si(OH)3Na. It is a derivative of methylsilanetriol, where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is known for its applications in various fields, including cosmetics, agriculture, and electronics, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methylsilanetriol can be synthesized through the hydrolysis of methyltrichlorosilane (CH3SiCl3) in the presence of water, followed by neutralization with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3\text{HCl} ] [ \text{CH}_3\text{Si(OH)}_3 + \text{NaOH} \rightarrow \text{CH}_3\text{Si(OH)}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of methyltrichlorosilane, followed by the addition of sodium hydroxide to neutralize the resulting hydrochloric acid. This process is typically carried out in a controlled environment to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium methylsilanetriol undergoes various chemical reactions, including:
Hydrolysis and Condensation: Under acidic or basic conditions, it can hydrolyze to form silanols, which can further condense to form siloxanes.
Substitution Reactions: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Condensation: Acidic or basic conditions to promote the formation of siloxane bonds.
Major Products Formed:
Siloxanes: Linear or cyclic siloxanes are formed through condensation reactions.
Substituted Silanols: Various substituted silanols can be synthesized depending on the reagents used.
Scientific Research Applications
Sodium methylsilanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential role in enhancing the bioavailability of silicon in biological systems.
Medicine: Explored for its use in silicon supplements to support bone and connective tissue health.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds
Mechanism of Action
The mechanism of action of sodium methylsilanetriol involves its ability to hydrolyze and condense to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts, leading to the formation of stable siloxane networks. In biological systems, it is believed to enhance the bioavailability of silicon, which is essential for the synthesis of collagen and other connective tissue components .
Comparison with Similar Compounds
Methylsilanetriol (CH3Si(OH)3): The parent compound, which lacks the sodium ion.
Sodium Silicate (Na2SiO3): Another sodium-containing silicon compound with different chemical properties and applications.
Tetraethyl Orthosilicate (TEOS): A silicon compound used as a precursor for silica synthesis.
Uniqueness: Sodium methylsilanetriol is unique due to its combination of organosilicon and sodium properties, making it highly soluble in water and useful in various applications where both silicon and sodium are beneficial .
Properties
CAS No. |
4493-34-9 |
|---|---|
Molecular Formula |
CH5NaO3Si |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
sodium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.Na/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChI Key |
LYBFGZZXTTYWGW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O)(O)[O-].[Na+] |
physical_description |
Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


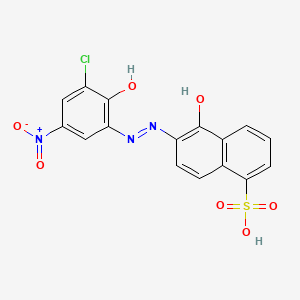


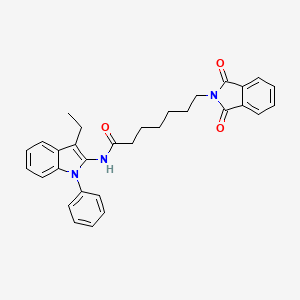
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)
